2,2-Dimethyl-3-pyrrolidin-1-ylpropanal
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Overview
Description
2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a heterocyclic compound containing a pyrrolidine ring, which is a five-membered nitrogen-containing ring. This compound is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal typically involves the reaction of 2,2-dimethylpropanal with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-pyrrolidin-1-ylpropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-pyrrolidin-1-ylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-morpholin-4-ylpropanal: Similar structure but contains a morpholine ring instead of a pyrrolidine ring.
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate: Contains a cyclopropane ring and different functional groups.
Ethyl {3-[2,2-dimethyl-1-(4-nitrobenzoyl)hydrazino]-3-methyl-2,5-dioxo-1-pyrrolidinyl}acetate: More complex structure with additional functional groups.
Uniqueness
2,2-Dimethyl-3-pyrrolidin-1-ylpropanal is unique due to its specific combination of a pyrrolidine ring and an aldehyde functional group.
Properties
IUPAC Name |
2,2-dimethyl-3-pyrrolidin-1-ylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,8-11)7-10-5-3-4-6-10/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOLQLXOHPPKRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389672 |
Source
|
Record name | 2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296264-94-3 |
Source
|
Record name | 2,2-dimethyl-3-pyrrolidin-1-ylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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